molecular formula C18H11BrN2 B215030 3-Bromo-11,12-dihydroindolo[2,3-a]carbazole

3-Bromo-11,12-dihydroindolo[2,3-a]carbazole

Katalognummer B215030
Molekulargewicht: 335.2 g/mol
InChI-Schlüssel: DKUSDLASMXWOIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-11,12-dihydroindolo[2,3-a]carbazole, also known as BR-DIHIC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

3-Bromo-11,12-dihydroindolo[2,3-a]carbazole has been studied for its potential therapeutic applications in various diseases. It has been found to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. 3-Bromo-11,12-dihydroindolo[2,3-a]carbazole has also been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis.

Wirkmechanismus

3-Bromo-11,12-dihydroindolo[2,3-a]carbazole exerts its therapeutic effects through various mechanisms. It has been found to activate the p53 pathway, leading to apoptosis in cancer cells. It also inhibits the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 3-Bromo-11,12-dihydroindolo[2,3-a]carbazole has been shown to modulate the activity of various enzymes and proteins involved in inflammation and neurodegeneration.
Biochemical and physiological effects:
3-Bromo-11,12-dihydroindolo[2,3-a]carbazole has been found to have low toxicity and high bioavailability, making it a promising candidate for therapeutic use. It has been shown to cross the blood-brain barrier, indicating its potential in treating neurological diseases. Additionally, it has been found to modulate the levels of various cytokines and enzymes involved in inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-Bromo-11,12-dihydroindolo[2,3-a]carbazole in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a reliable compound for research. However, one limitation is the lack of information on its long-term effects and potential side effects.

Zukünftige Richtungen

Future research on 3-Bromo-11,12-dihydroindolo[2,3-a]carbazole could focus on its potential in treating other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further studies could investigate the optimal dosage and administration methods for therapeutic use. Finally, research could focus on developing derivatives of 3-Bromo-11,12-dihydroindolo[2,3-a]carbazole with improved pharmacological properties.

Synthesemethoden

3-Bromo-11,12-dihydroindolo[2,3-a]carbazole can be synthesized using a multistep reaction process. One method involves the reaction of 2-(2-bromoethyl)-1H-indole with 2-phenylacetyl chloride in the presence of a base, followed by a Fischer indole synthesis reaction with 2-phenylhydrazine. The final step involves the bromination of the indole ring using N-bromosuccinimide.

Eigenschaften

Produktname

3-Bromo-11,12-dihydroindolo[2,3-a]carbazole

Molekularformel

C18H11BrN2

Molekulargewicht

335.2 g/mol

IUPAC-Name

3-bromo-11,12-dihydroindolo[2,3-a]carbazole

InChI

InChI=1S/C18H11BrN2/c19-10-5-8-16-14(9-10)13-7-6-12-11-3-1-2-4-15(11)20-17(12)18(13)21-16/h1-9,20-21H

InChI-Schlüssel

DKUSDLASMXWOIF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=C(N4)C=CC(=C5)Br

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=C(N4)C=CC(=C5)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.